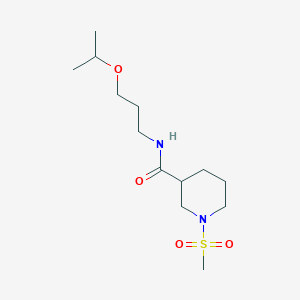![molecular formula C17H25FN2O3S B4464626 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464626.png)
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide, also known as EFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFPP belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide in lab experiments is its high potency and specificity. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects at relatively low doses. Additionally, 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to be well-tolerated in animal models, with few adverse effects reported. One limitation of using 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide. One area of interest is the development of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide analogs with improved potency and specificity. Additionally, further research is needed to fully understand the mechanism of action of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide and its potential therapeutic applications. Finally, studies are needed to evaluate the safety and efficacy of 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide in human clinical trials.
Applications De Recherche Scientifique
1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-ethylsulfonyl-N-[3-(4-fluorophenyl)propyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-2-24(22,23)20-12-4-6-15(13-20)17(21)19-11-3-5-14-7-9-16(18)10-8-14/h7-10,15H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCIVMOSGCJNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methyl-3-{[(4-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4464563.png)
![N-[2-(cyclohexylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464566.png)
![3-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4464574.png)

![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464615.png)
![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![9-isobutyl-5-methyl-3-(4-methylphenyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4464643.png)

![N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464648.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464654.png)